N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the initial preparation of the furan ring, followed by the introduction of the hydroxypropyl group and the methylthio-substituted phenyl group. The final step typically involves the formation of the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. This can include the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions can include various substituted furans, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, modulating their activity. The methylthio-substituted phenyl group can also play a role in binding to target molecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Oxalamides: Compounds like N,N’-diethyl oxalamide have similar oxalamide linkages.
Phenyl Derivatives: Compounds with methylthio-substituted phenyl groups, such as 2-(methylthio)phenol.
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-22-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCMSUMBJXMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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